2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine

Übersicht

Beschreibung

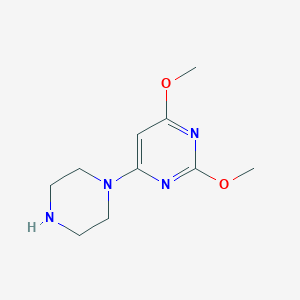

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H16N4O2 It is characterized by a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a piperazine ring at position 6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with piperazine. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions . The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Wirkmechanismus

The mechanism of action of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes. This binding can alter the enzyme’s conformation and activity, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Similar structure but different substitution pattern.

2,4-Dimethoxy-6-(morpholin-4-yl)pyrimidine: Contains a morpholine ring instead of a piperazine ring.

2,4-Dimethoxy-6-(piperidin-1-yl)pyrimidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biologische Aktivität

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2,4-dimethoxypyrimidine with piperazine derivatives under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity.

Antiviral Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral activity. For instance, related compounds have been shown to inhibit Chikungunya virus (CHIKV) effectively. These derivatives were synthesized and evaluated for their inhibitory effects on viral replication, demonstrating promising results with selectivity indices greater than 61 .

| Compound | Activity | Selectivity Index |

|---|---|---|

| 6a | Potent CHIKV inhibitor | >61 |

Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of piperazine-substituted pyrimidines, several derivatives exhibited notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compounds demonstrated up to 73% inhibition of TNF-α and 85% inhibition of IL-6 at optimal concentrations .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5c | 65 | 73 |

| 5f | 73 | 85 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Viral Replication : The compound's structure allows it to interfere with viral entry or replication processes, potentially through binding to viral proteins.

- Cytokine Modulation : By inhibiting the signaling pathways leading to cytokine production, the compound may reduce inflammation and tissue damage associated with viral infections.

Case Studies

Several studies have evaluated the efficacy of this compound in various biological models:

- In Vitro Studies : Cell cultures treated with this compound showed reduced viral load in infected cells compared to untreated controls.

- Animal Models : In vivo experiments using murine models demonstrated that administration of the compound led to decreased levels of inflammatory markers in serum following viral infection.

Eigenschaften

IUPAC Name |

2,4-dimethoxy-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMECHEUJLSJRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCNCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.